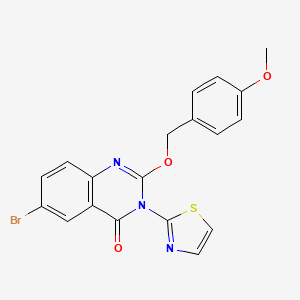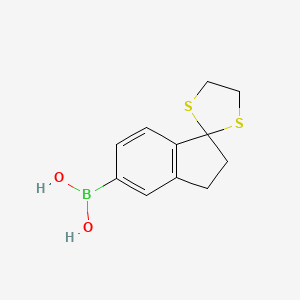![molecular formula C15H15N3S2 B13788260 benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)
benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a pyridine ring, and a carbamodithioate moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate typically involves the reaction of benzyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with the isothiocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzyl or pyridine rings.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes intramolecular charge transfer (ICT) upon binding to metal ions, resulting in changes in fluorescence intensity . In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes, although the exact molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can be compared with other similar compounds, such as:
Carbamodithioate-based compounds: These compounds share the carbamodithioate moiety and exhibit similar reactivity and applications, particularly in metal ion detection and antimicrobial activity.
Benzyl derivatives: Compounds with benzyl groups often show similar chemical behavior, including nucleophilic substitution and oxidation reactions.
Pyridine-containing compounds: The presence of a pyridine ring in the structure contributes to the compound’s ability to act as a ligand in coordination chemistry and its potential biological activity.
Eigenschaften
Molekularformel |
C15H15N3S2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12- |
InChI-Schlüssel |
GAPPGYVPJUGIHP-ATVHPVEESA-N |
Isomerische SMILES |
C/C(=N/NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


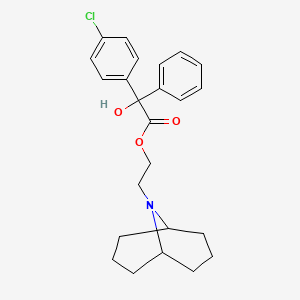
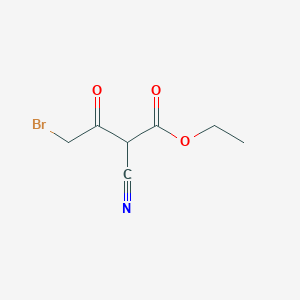
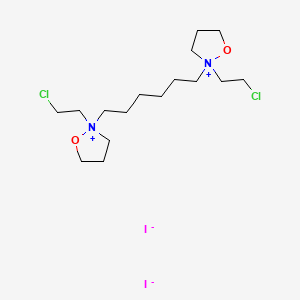

![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

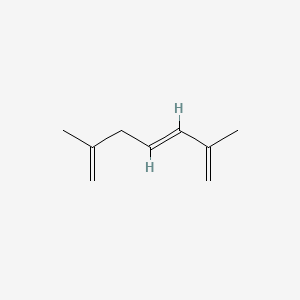
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
